

Introduction: The Environmental Significance of a Persistent Herbicide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5,6-Trichloropicolinic acid*

Cat. No.: B133052

[Get Quote](#)

3,5,6-Trichloropicolinic acid, commonly known as picloram, is a systemic herbicide used globally to control a wide range of broad-leaved weeds, woody plants, and vines in non-crop areas, rangelands, and forestry.^{[1][2]} Its effectiveness stems from its persistence and systemic action, allowing it to be absorbed through roots and leaves and translocated throughout the plant.^[1] However, these same properties—persistence and mobility—raise significant concerns regarding its environmental fate and potential impact on non-target ecosystems. Understanding the complex interplay of chemical properties, degradation pathways, and environmental interactions is paramount for researchers, environmental scientists, and regulatory bodies to predict its behavior, assess its risks, and develop effective management strategies. This guide provides a comprehensive technical overview of the environmental journey of **3,5,6-trichloropicolinic acid**, grounded in scientific literature and field-proven insights.

Section 1: Core Physicochemical Characteristics

The environmental behavior of any chemical is fundamentally governed by its intrinsic physicochemical properties. For **3,5,6-trichloropicolinic acid**, its acidic nature and chlorinated pyridine structure are key determinants of its fate.

Table 1: Physicochemical Properties of **3,5,6-Trichloropicolinic Acid** (Picloram)

Property	Value	Source	Significance for Environmental Fate
IUPAC Name	4-amino-3,5,6-trichloropyridine-2-carboxylic acid	PubChem[1]	Defines the core chemical structure.
Molecular Formula	C ₆ H ₃ Cl ₃ N ₂ O ₂	PubChem[1]	Indicates elemental composition.
Molecular Weight	241.46 g/mol	IARC[2]	Influences diffusion and transport.
Water Solubility	430 mg/L (at 25°C)	PubChem[1]	Moderate solubility facilitates transport in aqueous systems (runoff, leaching).
Vapor Pressure	6.0 × 10 ⁻⁷ mmHg (at 95°F)	PubChem[1]	Extremely low vapor pressure indicates that volatilization is not a significant dissipation pathway.
pKa	2.3	PubChem[1]	The low pKa means it exists almost entirely as an anion at typical environmental pH (6-8). This anionic form repels negatively charged soil surfaces, leading to high mobility and low adsorption.
Log K _{o/w}	-0.13 (at pH 7)	Thiamethoxam Data Sheet[3]	A negative Log K _{o/w} indicates it is hydrophilic, preferring water over fatty tissues, suggesting a

low potential for
bioaccumulation.

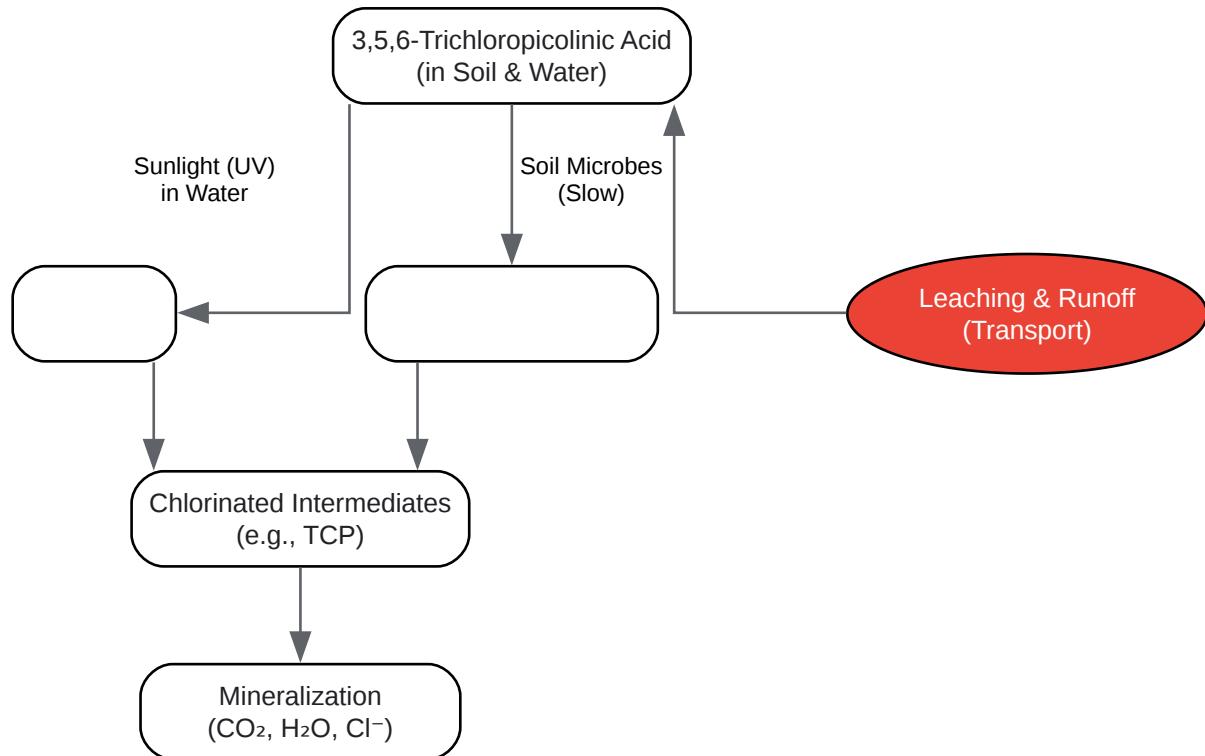
These properties collectively portray **3,5,6-trichloropicolinic acid** as a water-soluble, non-volatile compound with a high potential for mobility in the environment, particularly in soil and water systems. Its low potential for bioaccumulation is a key factor in its toxicological risk assessment.

Section 2: Degradation Pathways: The Slow Transformation in the Environment

The persistence of **3,5,6-trichloropicolinic acid** is a result of its resistance to rapid degradation. Its breakdown in the environment occurs through two primary mechanisms: abiotic and biotic processes.

Abiotic Degradation: The Role of Light

Photolysis (Photodegradation): The primary abiotic degradation pathway for **3,5,6-trichloropicolinic acid** is photolysis, particularly in aqueous environments.^[4] When dissolved in water and exposed to ultraviolet (UV) light (wavelengths 300-380 nm), the molecule readily decomposes.^[5] The mechanism is complex, involving both free radical and ionic pathways, leading to the cleavage of chloride ions from the pyridine ring.^[5] Studies have shown that two chloride ions are produced for each molecule of picloram that is photolyzed.^[5] The presence of natural substances like humic acids in water can influence photolysis rates, though their effect on picloram is minor compared to other herbicides.^[6]


Hydrolysis: Hydrolysis is not considered a significant degradation pathway for **3,5,6-trichloropicolinic acid** under normal environmental pH and temperature conditions. The chlorinated pyridine ring is stable, making the compound resistant to hydrolytic breakdown.

Biotic Degradation: The Microbial Contribution

Microbial degradation is the principal breakdown pathway for **3,5,6-trichloropicolinic acid** in soil environments.^{[4][7]} However, this process is notably slow.^[8] The rate of degradation is highly dependent on soil conditions such as temperature, moisture, organic matter content, and the composition of the microbial community. Degradation rates have been reported as a few

percent over several days by specific microorganisms.[4] The persistence in soil can be substantial, with residues detected months or even years after application.[8][9]

The primary metabolite of many chlorinated pyridine compounds is 3,5,6-trichloro-2-pyridinol (TCP), which is itself persistent and can be further degraded by specific microorganisms like *Pseudomonas* sp.[10][11][12]

[Click to download full resolution via product page](#)

Caption: Environmental fate pathways of **3,5,6-Trichloropicolinic Acid**.

Section 3: Environmental Mobility: A Compound on the Move

The high mobility of **3,5,6-trichloropicolinic acid** is one of its most defining environmental characteristics, directly linked to its potential to contaminate ground and surface water.

Adsorption and Desorption in Soil

The interaction of a pesticide with soil particles dictates its mobility. For **3,5,6-trichloropicolinic acid**, adsorption to soil is generally weak.

- Mechanism: As an anion in most soils, it is repelled by the net negative charge of clay and organic matter colloids. Consequently, adsorption is low, and the compound remains predominantly in the soil solution.
- Influencing Factors: Adsorption is highly correlated with soil organic matter content ($r=0.99$) and sesquioxide content ($r=0.96$), and inversely correlated with pH ($r=-0.98$).^[13] As pH decreases, adsorption can increase slightly.
- Models: The adsorption behavior is well-described by the Freundlich model.^{[13][14]}
- Desorption: A significant portion of the adsorbed herbicide can be readily desorbed back into the soil solution, further enhancing its mobility.^{[13][14]}

Table 2: Soil Adsorption and Mobility Parameters for **3,5,6-Trichloropicolinic Acid**

Parameter	Value Range	Source	Implication
Koc (Soil Organic Carbon Partition Coefficient)	0.026 - 100 mL/g	PubChem ^[1]	Values <500 indicate very high to high mobility in soil.
Kd (Soil-Water Partition Coefficient)	1.406 - 2.151 mL/g	ResearchGate ^[14]	Low values confirm weak adsorption to soil particles.
GUS (Groundwater Ubiquity Score)	4.14	MDPI ^[15]	A GUS score > 2.8 indicates a high potential to leach into groundwater.

Leaching and Runoff Potential

The combination of moderate water solubility, weak adsorption, and environmental persistence results in a significant potential for leaching.

- Leaching: **3,5,6-trichloropicolinic acid** has been observed to move deep into the soil profile.[16] Studies have detected residues at depths of up to 2.4 meters one year after application.[9] This vertical movement poses a direct threat to groundwater resources, especially in vulnerable areas with sandy soils and low organic matter.[1][2]
- Runoff: Dissolved in surface water, the herbicide can be transported from application sites into streams, rivers, and lakes, impacting aquatic ecosystems.

Section 4: Ecotoxicological Profile

While possessing relatively low acute toxicity to mammals and birds, the primary ecotoxicological concern for **3,5,6-trichloropicolinic acid** relates to its herbicidal activity on non-target plants and its potential effects on aquatic life.

Table 3: Ecotoxicity Data for **3,5,6-Trichloropicolinic Acid**

Organism Group	Species	Endpoint	Value (µg/L)	Source
Freshwater Fish	Rainbow Trout (Oncorhynchus mykiss)	96-hr LC ₅₀	>10,000	CCME[4]
Freshwater Invertebrate	Daphnia magna	48-hr EC ₅₀	59,000	Gersich et al. 1985[17]
Freshwater Invertebrate	Daphnia magna	21-day Chronic NOEC	290	CCME[4]

- Aquatic Life: The compound is slightly to moderately toxic to aquatic organisms. Chronic exposure is of greater concern than acute toxicity. Based on chronic toxicity data for Daphnia magna, Canadian environmental authorities have established an interim water quality guideline of 29 µg/L for the protection of freshwater life.[4]
- Non-Target Plants: As a potent herbicide, even low concentrations in soil or water can cause significant damage to sensitive broadleaf plants, impacting biodiversity and crop health.

Section 5: Standardized Methodologies

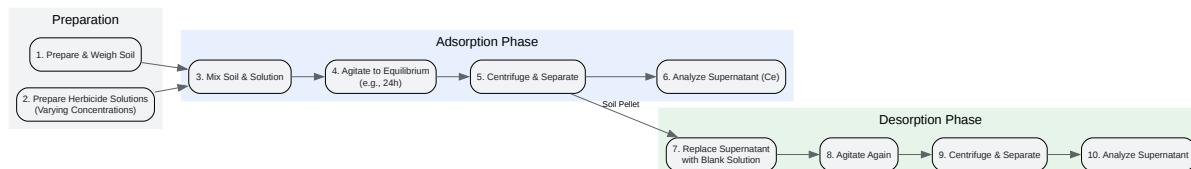
Accurate assessment of the environmental fate of **3,5,6-trichloropicolinic acid** relies on robust and validated analytical and experimental protocols.

Analytical Detection

The standard method for quantifying residues in soil and water involves solvent extraction, often followed by a derivatization step to increase volatility, and subsequent analysis by gas chromatography.

- Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive and specific method for detecting chlorinated compounds like **3,5,6-trichloropicolinic acid**. [16] The protocol often involves extracting the free acid from the sample, followed by esterification (e.g., with diazomethane) to form a more volatile methyl ester suitable for GC analysis.[16] Minimum detection limits in soil can reach 0.01 ppm.[16]
- High-Performance Liquid Chromatography (HPLC): HPLC is also used for the analysis of **3,5,6-trichloropicolinic acid** in various environmental matrices.[18]

Experimental Protocol: Batch Equilibrium Adsorption Study


This laboratory experiment is fundamental for determining the soil adsorption coefficient (Kd), which is crucial for modeling pesticide mobility. The causality behind this choice is its ability to quantify the partitioning of the chemical between the soil and water phases under controlled equilibrium conditions.

Objective: To determine the adsorption and desorption characteristics of **3,5,6-trichloropicolinic acid** in a specific soil type.

Methodology:

- Soil Preparation: Air-dry and sieve (2 mm) representative soil samples. Characterize key properties (pH, organic matter content, texture).

- Solution Preparation: Prepare a stock solution of **3,5,6-trichloropicolinic acid** in a 0.01 M CaCl_2 solution. The CaCl_2 is used to mimic the ionic strength of natural soil water and minimize cation exchange effects.
- Adsorption Phase:
 - Add a known mass of soil (e.g., 5 g) to a series of centrifuge tubes.
 - Add a known volume (e.g., 25 mL) of the herbicide solution at varying initial concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L) to the tubes.
 - Agitate the tubes on a shaker for a predetermined equilibrium time (e.g., 24 hours), which should be established in preliminary kinetic studies.[\[13\]](#)
 - Centrifuge the samples to separate the soil from the solution.
 - Analyze the supernatant for the equilibrium concentration (C_e) of the herbicide.
- Calculation: The amount of herbicide adsorbed to the soil (C_s) is calculated by the difference between the initial and equilibrium concentrations. The K_d is the slope of the linear plot of C_s versus C_e .
- Desorption Phase:
 - After the adsorption phase, decant the supernatant and replace it with a fresh, herbicide-free 0.01 M CaCl_2 solution.
 - Agitate again for the same equilibrium time.
 - Centrifuge and analyze the supernatant to determine the amount of herbicide desorbed.

[Click to download full resolution via product page](#)

Caption: Workflow for a Batch Equilibrium Adsorption/Desorption Experiment.

Conclusion

The environmental fate of **3,5,6-trichloropicolinic acid** is characterized by high persistence and mobility. Its primary degradation pathways, photolysis in water and slow microbial action in soil, are often insufficient to prevent its movement within ecosystems. The compound's anionic nature at typical environmental pH leads to weak soil adsorption and a high potential for leaching into groundwater and transport via surface runoff. While its bioaccumulation potential and acute toxicity to animals are low, its herbicidal effects on non-target flora and potential for chronic aquatic toxicity necessitate careful management and monitoring. For researchers and environmental professionals, a thorough understanding of these interconnected processes is essential for accurate risk assessment and the development of strategies to mitigate the environmental impact of this widely used herbicide.

References

- Title: Adsorption-Desorption and Movement of Picloram (4-Amino-**3,5,6-Trichloropicolinic Acid**) in Soils Source: DigitalCommons@USU URL:[Link]
- Title: Picloram photolytic decomposition Source: ACS Public
- Title: Picloram | C6H3Cl3N2O2 | CID 15965 Source: PubChem - NIH URL:[Link]
- Title: Picloram - IARC Publications Source: International Agency for Research on Cancer URL:[Link]

- Title: Determination of the Herbicide Tordon (4-Amino-3,5,6- trichloropicolinic Acid) in Soil by Electron Capture Gas Chromatography Source: Journal of Agricultural and Food Chemistry URL:[Link]
- Title: Preparation of 3,6-dichloropicolinic acid Source: Google Patents URL
- Title: Photolysis Rates of (2,4,5 -Trichlorophenoxy)
- Title: Concentration of Picloram in the Soil Profile Source: Weed Science | Cambridge Core URL:[Link]
- Title: MICROBIAL DEGRADATION OF 4-AMINO-3,5,6-TRICHLOROPICOLINIC ACID IN SOIL Source: UNL Digital Commons URL:[Link]
- Title: PICLORAM HERBICIDE Source: Canada.ca URL:[Link]
- Title: Canadian Water Quality Guidelines for the Protection of Aquatic Life - Picloram Source: CCME URL:[Link]
- Title: Photolysis Rates of (2,4,5-Trichlorophenoxy)
- Title: The Study of Adsorption and Desorption of Picloram on six Agricultural Soils Source: ResearchG
- Title: Preparation of 4-amino-3,5,6-trichloropicolinic acid Source: Google Patents URL
- Title: Photolytic and microbial degradation of 3,5,6-trichloro-2-pyridinol Source: Semantic Scholar URL:[Link]
- Title: Acute and chronic toxicity of technical picloram (4-amino-3,5,6-trichloropicolinic acid) to Daphnia magna Straus Source: PubMed URL:[Link]
- Title: Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol Source: ResearchG
- Title: A review on the microbial degradation of chlorpyrifos and its metabolite TCP Source: ResearchG
- Title: Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 Source: PubMed URL:[Link]
- Title: 6. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL:[Link]
- Title: Comparative sorption, desorption and leaching potential of aminocyclopyrachlor and picloram Source: PubMed URL:[Link]
- Title: Ground-Water Leaching Potential of Thiamethoxam Source: St
- Title: Changes in the Bioavailability of Ionizable Herbicides in Volcanic Soils Due to Soil Acidification by Urea as Fertilizer Source: MDPI URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. dab.hawaii.gov [dab.hawaii.gov]
- 4. ccme.ca [ccme.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 9. Concentration of Picloram in the Soil Profile | Weed Science | Cambridge Core [cambridge.org]
- 10. Photolytic and microbial degradation of 3,5,6-trichloro-2-pyridinol | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Adsorption-Desorption and Movement of Picloram (4-Amino-3,5,6-Trichloro-2-pyridinol)" by Desh Raj Duseja [digitalcommons.usu.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Acute and chronic toxicity of technical picloram (4-amino-3,5,6-trichloropicolinic acid) to Daphnia magna Straus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Introduction: The Environmental Significance of a Persistent Herbicide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133052#environmental-fate-of-3-5-6-trichloropicolinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com